molecular formula C22H17N3O3S B610956 SPU-106 CAS No. 713080-84-3

SPU-106

Número de catálogo: B610956
Número CAS: 713080-84-3
Peso molecular: 403.456
Clave InChI: AXKJASDHGOGLLB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

SPU-106 is a novel, small-molecule inhibitor targeting p21-activated kinase 4 (PAK4), a key regulator of cytoskeletal dynamics, cell proliferation, and oncogenic signaling. Structurally, SPU-106 features a carbonyl group that forms a hydrogen bond with Leu398 in the hinge region of PAK4’s C-terminal kinase domain, enabling selective inhibition of PAK4 and PAK1 isoforms . Preclinical studies demonstrate its ability to suppress cancer cell invasion in SGC7901 gastric cancer cells by disrupting PAK4/LIMK1/cofilin and PAK4/SCG10 signaling pathways, which are critical for actin polymerization and microtubule destabilization .

Propiedades

Número CAS

713080-84-3

Fórmula molecular

C22H17N3O3S

Peso molecular

403.456

Nombre IUPAC

2-((4-Hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(naphthalen-2-yl)acetamide

InChI

InChI=1S/C22H17N3O3S/c26-19-13-21(28)25(18-8-2-1-3-9-18)22(24-19)29-14-20(27)23-17-11-10-15-6-4-5-7-16(15)12-17/h1-13,26H,14H2,(H,23,27)

Clave InChI

AXKJASDHGOGLLB-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=C2C=CC=CC2=C1)CSC3=NC(O)=CC(N3C4=CC=CC=C4)=O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

SPU-106;  SPU 106;  SPU106

Origen del producto

United States

Comparación Con Compuestos Similares

SPU-106 belongs to a growing class of PAK4 inhibitors. Below, we compare its structural features, selectivity, and functional outcomes with other PAK-targeting compounds.

Structural Analogs
Compound Core Structure Key Modifications Selectivity Profile
SPU-106 Undisclosed (carbonyl-Leu398 interaction) Carbonyl group for PAK4 hinge binding PAK4 > PAK1
Compound 34 Benzimidazole Base structure with alkyne side chain Broad PAK4 inhibition
Compound 35 Benzimidazole + cyclohexyl Cyclohexyl added to alkyne side chain Enhanced PAK4 selectivity
Compound 36 Benzimidazole + C2 alkylamino Alkylamino at C2 improves solubility PAK4/5/6, EphB1 (>60% inhibition)

Key Findings :

  • SPU-106’s selectivity for PAK4 over PAK1 arises from its unique interaction with Leu398, absent in PAK1’s hinge region .
  • Compound 35’s cyclohexyl modification enhances PAK4 selectivity, while Compound 36’s alkylamino group improves cell permeability but broadens off-target effects (e.g., EphB1 inhibition) .
Functional Analogs
Compound Mechanism of Action Clinical Stage Key Advantages/Disadvantages
SPU-106 ATP-competitive PAK4 inhibition Preclinical High selectivity; no cytotoxicity
KPT-9274 Dual PAK4/NAMPT inhibition (non-ATP competitive) Phase I Targets NAD biosynthesis; reverses PD1 resistance
PF-3758309 Pan-PAK (ATP-competitive) Phase I (halted) Broad PAK inhibition; dose-limiting toxicity
Sunitinib Multi-kinase (includes PAKs) Approved Off-target effects limit PAK specificity

Key Findings :

  • KPT-9274: Unlike SPU-106, it non-competitively inhibits PAK4 and NAMPT, disrupting both kinase activity and NAD metabolism. This dual mechanism enhances antitumor effects but complicates toxicity profiles .
  • PF-3758309 : A pan-PAK inhibitor with poor selectivity, leading to adverse effects (e.g., hyperglycemia) and clinical trial discontinuation .
  • Sunitinib : While clinically approved, its broad kinase inhibition (VEGFR, PDGFR, PAKs) results in significant off-target toxicity, unlike SPU-106’s focused action .
Mechanistic and Pathway Comparisons
Compound Signaling Pathways Affected Functional Outcomes
SPU-106 PAK4/LIMK1/cofilin, PAK4/SCG10 Reduced cell invasion; microtubule stabilization
KPT-9274 Wnt/β-catenin, PD1/PD-L1 Cell cycle arrest; immune checkpoint reversal
Compound 36 PAK4/5/6, EphB1 Mixed effects on cytoskeleton and angiogenesis

Key Insights :

  • SPU-106’s pathway specificity makes it advantageous for cancers driven by PAK4-mediated invasion (e.g., gastric, breast).
  • KPT-9274’s dual targeting addresses both tumor proliferation and immune evasion but requires careful toxicity management .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SPU-106
Reactant of Route 2
Reactant of Route 2
SPU-106

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.